molecular formula C5H9FO2 B8351519 (s)-2-Fluoro-3-methylbutyric acid

(s)-2-Fluoro-3-methylbutyric acid

Cat. No.: B8351519
M. Wt: 120.12 g/mol
InChI Key: DPPSUGSPUHMWEH-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Fluoro-3-methylbutyric acid (CAS 1578-62-7) is a chiral carboxylic acid with the molecular formula C₅H₉FO₂ and a molecular weight of 120.12 g/mol. Structurally, it features a fluorine atom at the second carbon and a methyl group at the third carbon of the butyric acid backbone. The stereochemistry at the second carbon (S-configuration) distinguishes it from its enantiomer, (R)-2-fluoro-3-methylbutyric acid. Fluorine’s strong electron-withdrawing effect lowers the compound’s pKa compared to non-fluorinated analogs, enhancing its acidity.

Properties

Molecular Formula

C5H9FO2

Molecular Weight

120.12 g/mol

IUPAC Name

(2S)-2-fluoro-3-methylbutanoic acid

InChI

InChI=1S/C5H9FO2/c1-3(2)4(6)5(7)8/h3-4H,1-2H3,(H,7,8)/t4-/m0/s1

InChI Key

DPPSUGSPUHMWEH-BYPYZUCNSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)F

Canonical SMILES

CC(C)C(C(=O)O)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

3-Methyl-2-oxobutyric Acid (CAS 759-05-7)

Molecular Formula : C₅H₈O₃
Functional Groups : Carboxylic acid, keto group (α-position).
Key Differences :

  • The keto group replaces the fluorine atom, making this compound a branched-chain α-keto acid .
  • It is a natural metabolite involved in leucine catabolism and the citric acid cycle, serving as a biomarker for metabolic disorders like maple syrup urine disease .
  • The absence of fluorine reduces its electron-withdrawing effects, resulting in a higher pKa (~2.5) compared to (S)-2-fluoro-3-methylbutyric acid (estimated pKa ~1.8–2.0).
Property This compound 3-Methyl-2-oxobutyric Acid
CAS Number 1578-62-7 759-05-7
Molecular Weight 120.12 g/mol 116.11 g/mol
**Key Functional Groups -COOH, -F, -CH₃ -COOH, -C=O
pKa ~1.8–2.0 (estimated) ~2.5
Applications Limited (discontinued) Metabolic biomarker

(S)-2-(4-Fluorophenyl)-3-methylbutyric Acid

Molecular Formula : C₁₁H₁₁FO₂ (estimated)
Functional Groups : Carboxylic acid, aryl fluorine, methyl group.
Key Differences :

  • The fluorine is attached to an aromatic ring instead of an aliphatic chain, altering electronic and steric properties.
  • Aryl fluorination typically enhances lipid solubility and metabolic stability in pharmaceuticals, whereas aliphatic fluorination (as in the target compound) may influence enzyme binding via stereoelectronic effects .

Pentafluoro-2-hydroxybutyric Acid

Molecular Formula : C₄H₃F₅O₃
Functional Groups : Carboxylic acid, hydroxyl group, five fluorine atoms.
Key Differences :

  • The presence of five fluorine atoms and a hydroxyl group creates extreme electron-withdrawing effects, likely lowering the pKa further (<1.5).
  • This compound’s high fluorination increases hydrophobicity and resistance to enzymatic degradation, making it suitable for specialized industrial applications .

[18F]FACBC (1-Amino-3-fluorocyclobutane-1-carboxylic Acid)

Molecular Formula: C₅H₇FNO₂ Functional Groups: Amino acid, fluorine on cyclobutane ring. Key Differences:

  • Despite structural dissimilarity, both compounds utilize fluorine for metabolic probing. [18F]FACBC is a PET tracer for tumor imaging due to amino acid transporter uptake, achieving tumor-to-brain ratios >6 .

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